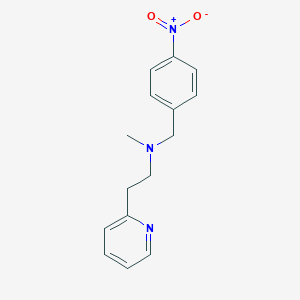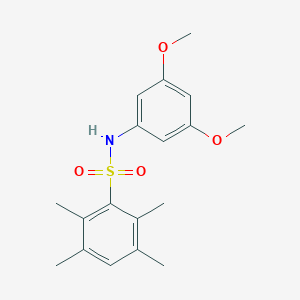![molecular formula C18H21NO4S B229719 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid, also known as MTSBA, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. This compound has been found to have various biochemical and physiological effects, making it an essential tool in the field of life sciences.
Mécanisme D'action
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid reacts with cysteine residues in proteins through a sulfonamide linkage, forming a covalent bond. This covalent bond can be used to study protein conformational changes and protein-protein interactions. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can also be used as a fluorescent probe to study the structure and function of proteins.
Biochemical and Physiological Effects:
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has also been found to modulate the function of ion channels and transporters. Additionally, 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid in lab experiments is its high selectivity for cysteine residues in proteins. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid also has a high labeling efficiency and can be used in a variety of experimental conditions. However, 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can be toxic to cells at high concentrations, and its labeling efficiency can be affected by the pH and ionic strength of the solution.
Orientations Futures
There are many future directions for the use of 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid in scientific research. One area of interest is the development of 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid-based biosensors for the detection of biomolecules. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can also be used in the development of new drugs and therapies for various diseases. Additionally, further research is needed to understand the mechanisms of action of 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid and its effects on cellular processes.
Conclusion:
In conclusion, 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid is a valuable tool in scientific research due to its unique properties. Its high selectivity for cysteine residues in proteins and ability to study protein conformational changes and protein-protein interactions make it an essential tool in the field of life sciences. While there are limitations to its use, further research on 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid could lead to new discoveries in the development of biosensors, drugs, and therapies.
Méthodes De Synthèse
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid can be synthesized by reacting 2-aminobenzoic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid.
Applications De Recherche Scientifique
2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been widely used in scientific research as a labeling reagent for cysteine residues in proteins. It is also used as a probe for studying protein conformational changes and protein-protein interactions. 2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid has been used to study the structure and function of various proteins, including ion channels, transporters, and enzymes. It has also been used in the development of biosensors and drug discovery.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-[methyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)17(13(11)3)24(22,23)19(5)16-9-7-6-8-15(16)18(20)21/h6-10H,1-5H3,(H,20,21) |
Clé InChI |
GHXKVEZZILJVIB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C2=CC=CC=C2C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]-2-(3-methylphenoxy)acetamide](/img/structure/B229636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229638.png)



![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-chloro-N-[2-[2-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229653.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)

![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)


